N-Isobutyryl-3'-O-acetyl-2'-deoxyguanosine
Description
Classification of Nucleoside Modifications
Nucleoside modifications can be systematically categorized based on the specific structural component that undergoes chemical alteration. This classification system provides a framework for understanding the diverse approaches to nucleoside modification and their respective applications in nucleic acid chemistry.
The primary classification scheme divides nucleoside modifications into four major categories: base modifications, sugar ring modifications, glycosidic bond modifications, and phosphate group modifications. Each category encompasses a wide range of chemical strategies designed to achieve specific functional outcomes.
Base modifications represent one of the most extensively studied categories, involving chemical alterations to the purine or pyrimidine nucleobases. These modifications include methylation, halogenation, addition of bulky substituents, and incorporation of heterocyclic rings. Common examples include 5-methylcytidine, pseudouridine, and various alkylated adenosine derivatives. Base modifications can significantly impact hydrogen bonding patterns, base stacking interactions, and overall nucleic acid structure.
Sugar ring modifications encompass alterations to the ribose or deoxyribose moiety, including substitutions at various carbon positions, ring size modifications, and stereochemical changes. Notable examples include 2'-O-methylation, 2'-fluoro substitution, and locked nucleic acid modifications that introduce conformational constraints. The 2'-O-methyl modification, in particular, occurs naturally throughout all types of ribonucleic acid and plays crucial roles in ribonucleic acid stability and function.
Glycosidic bond modifications involve changes to the connection between the nucleobase and sugar components, including alterations from carbon-nitrogen bonds to carbon-carbon, carbon-oxygen, or carbon-sulfur linkages. These modifications can significantly impact the stability and recognition properties of the resulting nucleosides.
Phosphate group modifications include the introduction of various substituents to replace the natural phosphodiester linkage, such as phosphorothioate bonds, methylphosphonate linkages, and other backbone modifications designed to enhance nuclease resistance.
| Modification Category | Specific Examples | Primary Functions |
|---|---|---|
| Base Modifications | 5-methylcytidine, pseudouridine, isoguanosine | Altered base pairing, enhanced stability |
| Sugar Ring Modifications | 2'-O-methylation, 2'-fluoro, locked nucleic acids | Conformational control, nuclease resistance |
| Glycosidic Bond Modifications | Carbon-carbon linkages, carbon-sulfur bonds | Enhanced metabolic stability |
| Phosphate Modifications | Phosphorothioate, methylphosphonate | Nuclease resistance, altered charge |
Historical Development of Protected Deoxyguanosine Derivatives
The development of protected deoxyguanosine derivatives represents a cornerstone achievement in the evolution of oligonucleotide synthesis methodology. The historical progression of protecting group strategies has been driven by the need to achieve selective reactivity and high coupling efficiency in solid-phase synthesis protocols.
The pioneering work of Khorana and colleagues established many of the fundamental protecting group strategies that remain in use today. Khorana introduced the dimethoxytrityl protecting group for 5'-hydroxyl protection, which has become ubiquitous in oligonucleotide chemistry due to its combination of excellent stability and facile removal under mild acidic conditions. This innovation was complemented by the development of exocyclic amine protecting groups, including the isobutyryl group for guanosine protection.
The selection of isobutyryl as the preferred protecting group for the exocyclic amino group of guanosine was based on its optimal balance of stability during synthesis and efficient removal during deprotection. The isobutyryl group provides sufficient protection against unwanted side reactions while remaining readily cleavable under standard ammonium hydroxide treatment conditions. This protecting group strategy has proven particularly effective for preventing depurination reactions and maintaining the integrity of guanosine residues during synthesis.
The evolution of protecting group chemistry has been closely linked to advances in phosphoramidite methodology. The introduction of beta-cyanoethyl phosphate protection represented a major breakthrough, enabling high-efficiency coupling reactions with yields exceeding 95% per synthetic cycle. This advancement was particularly significant for the synthesis of deoxyguanosine-containing oligonucleotides, where the combination of appropriate base and phosphate protection was essential for achieving optimal results.
Historical development has also addressed specific challenges associated with deoxyguanosine chemistry, including the tendency toward depurination under acidic conditions. Research has demonstrated that certain protecting group combinations, such as N2-isobutyryl protection, can significantly reduce susceptibility to depurination while maintaining synthetic efficiency. This understanding has informed the design of modern protecting group strategies for deoxyguanosine derivatives.
The introduction of alternative protecting groups has provided additional options for specialized applications. The dimethylformamidine protecting group, for example, has been developed as an alternative to isobutyryl protection for applications requiring milder deprotection conditions. These developments reflect the ongoing refinement of protecting group strategies to meet evolving synthetic requirements.
Significance of N-Isobutyryl-3'-O-acetyl-2'-deoxyguanosine in Nucleic Acid Chemistry
This compound represents a sophisticated example of dual protecting group strategy applied to deoxyguanosine derivatives. This compound incorporates both N2-isobutyryl protection for the exocyclic amino group and 3'-O-acetyl protection for the 3'-hydroxyl group, creating a highly versatile intermediate for specialized synthetic applications.
The dual protection strategy employed in this compound addresses multiple synthetic challenges simultaneously. The N2-isobutyryl group prevents unwanted reactions at the exocyclic amino group during coupling reactions while the 3'-O-acetyl group provides temporary protection of the 3'-hydroxyl group. This combination allows for selective functionalization and controlled reactivity in complex synthetic schemes.
The molecular structure of this compound, with the molecular formula C16H21N5O6, incorporates strategic modifications that enhance both its synthetic utility and stability characteristics. The compound features the characteristic purine base structure with isobutyryl substitution at the N2 position and acetyl protection at the 3'-hydroxyl position of the deoxyribose sugar moiety.
Research has demonstrated that this protected deoxyguanosine derivative exhibits enhanced stability compared to unprotected analogues, particularly under the reaction conditions commonly employed in oligonucleotide synthesis. The protecting groups serve to prevent degradation pathways that can compromise synthetic efficiency and product quality.
The compound plays a crucial role in the synthesis of oligonucleotides with specific structural requirements. The selective protection pattern allows for controlled deprotection sequences, enabling the synthesis of modified oligonucleotides with defined functionalization patterns. This capability is particularly valuable in the preparation of therapeutic oligonucleotides and research probes.
Applications of this compound extend to various areas of nucleic acid chemistry, including the synthesis of antisense oligonucleotides, polymerase chain reaction primers, and diagnostic probes. The compound's stability and reactivity characteristics make it suitable for incorporation into automated synthesis protocols, contributing to the efficiency and reliability of oligonucleotide production.
The significance of this compound is further emphasized by its role in advancing our understanding of structure-activity relationships in modified nucleosides. Studies utilizing this compound have provided insights into the effects of protecting group placement on nucleoside properties and reactivity, informing the design of next-generation modified nucleosides.
| Property | This compound | Standard 2'-deoxyguanosine |
|---|---|---|
| Molecular Weight | 336.35 g/mol | 267.24 g/mol |
| Protection Pattern | N2-isobutyryl, 3'-O-acetyl | Unprotected |
| Synthetic Stability | Enhanced | Moderate |
| Coupling Efficiency | High | Variable |
| Deprotection Conditions | Controlled sequential | Standard basic |
The compound's contribution to nucleic acid chemistry extends beyond its immediate synthetic applications to encompass broader implications for the field. The successful development and application of this compound has demonstrated the potential for sophisticated protecting group strategies to address complex synthetic challenges, paving the way for further innovations in modified nucleoside chemistry.
Properties
IUPAC Name |
[(2R,3S,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O6/c1-7(2)14(24)19-16-18-13-12(15(25)20-16)17-6-21(13)11-4-9(26-8(3)23)10(5-22)27-11/h6-7,9-11,22H,4-5H2,1-3H3,(H2,18,19,20,24,25)/t9-,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWRDMMDQJQLQS-HBNTYKKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451943 | |
| Record name | CTK2G9546 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74925-81-8 | |
| Record name | CTK2G9546 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of the Guanine Base: N-Isobutyryl Group Installation
The N2 position of the guanine base is protected by an isobutyryl group to prevent undesired side reactions during further modifications. This protection is crucial for maintaining the integrity of the nucleobase during harsh chemical treatments.
- Method: Reaction of 2'-deoxyguanosine or its derivatives with isobutyryl chloride or an equivalent acylating agent in the presence of a base (e.g., pyridine) leads to selective acylation at the exocyclic amino group.
- Example: In the synthesis of 3′,5′-O-bis(tert-butyldimethylsilyl)-N-2-isobutyryl-2′-deoxyguanosine, the isobutyryl group was introduced before silylation steps to protect the base during silyl protection of hydroxyl groups.
Selective Protection of Hydroxyl Groups: 3'-O-Acetylation
Selective acetylation of the 3'-hydroxyl group is achieved to protect this position while leaving other hydroxyls free or differently protected.
- Method: Acetylation is typically performed using acetic anhydride in the presence of a base or catalyst, often after silyl protection of other hydroxyl groups to ensure regioselectivity.
- Silyl Protection: The 5'- and sometimes 2'-hydroxyl groups are protected with bulky silyl groups such as tert-butyldimethylsilyl (TBDMS) to prevent their acetylation.
- Example: 3′,5′-O-bis(tert-butyldimethylsilyl)-N-2-isobutyryl-2′-deoxyguanosine was prepared by silylation with tert-butyldimethylsilyl chloride in dry dimethylformamide with imidazole as a base, followed by selective acetylation at 3'-OH.
Synthesis Procedures and Conditions
A representative synthetic sequence based on literature:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 2'-deoxyguanosine + isobutyryl chloride, pyridine | N2-isobutyryl protection of guanine base | Moderate to high yield |
| 2 | Imidazole, tert-butyldimethylsilyl chloride (TBDMS-Cl), dry DMF, 5 h | Protection of 3' and 5'-hydroxyl groups as TBDMS ethers | ~84% yield for bis-silylation |
| 3 | Acetic anhydride, pyridine or base, selective acetylation | Acetylation of free 3'-OH (if selectively deprotected or mono-silylated) | High regioselectivity achieved by prior silylation |
| 4 | Deprotection of silyl groups (e.g., with TBAF) if needed | To expose hydroxyl groups selectively | Controlled to retain acetyl group at 3'-OH |
Alternative and Complementary Methods
- Glycosylation Approaches: Some methods involve glycosylation of silylated guanine derivatives with protected deoxyribose sugars under phase transfer catalysis to form the nucleoside, followed by acylation to install the isobutyryl group at N2 and acetylation at 3'-OH.
- Metalation-Electrophilic Fluorination: While primarily for fluorinated analogs, this method uses lithium diisopropylamide (LDA) for metalation followed by electrophilic substitution, requiring prior N2-isobutyryl protection for stability.
- Phosphoramidite Synthesis: For oligonucleotide synthesis, the N-isobutyryl-2'-deoxyguanosine derivatives are further converted into 3'-phosphoramidites with 5'-O-DMTr protection, maintaining the isobutyryl and acetyl protections to ensure compatibility with automated DNA synthesis.
Stability and Deprotection Considerations
- The isobutyryl group at N2 is stable under moderately acidic conditions used in oligonucleotide synthesis.
- Acetyl groups at 3'-OH are typically stable but can be removed under basic conditions or during final deprotection steps.
- Half-life data for related compounds under acidic conditions indicate that isobutyryl-protected nucleosides withstand conditions such as dichloroacetic acid treatment better than other acids, ensuring their utility in solid-phase synthesis.
| Acid in Methanol | Half-Life (min) | Stability Notes |
|---|---|---|
| Trichloroacetic acid (3%) | 10.5 | Less stable |
| Dichloroacetic acid (3%) | 65.2 | Moderate stability |
| Monochloroacetic acid (3%) | 145.8 | Higher stability |
| Benzoic acid (3%) | Stable | Very stable |
| Acetic acid (80%) | Stable | Very stable |
Summary Table of Key Synthetic Steps
| Step | Starting Material | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|---|
| N2 Protection | 2'-deoxyguanosine | Isobutyryl chloride, pyridine | Room temp, several hours | N2-isobutyryl-2'-deoxyguanosine | Moderate to high |
| Hydroxyl Protection | N2-isobutyryl-2'-deoxyguanosine | TBDMS-Cl, imidazole, dry DMF | 5 h, room temp | 3',5'-O-bis(TBDMS) derivative | ~84% |
| 3'-O-Acetylation | TBDMS-protected nucleoside | Acetic anhydride, base | Controlled to target 3'-OH | N-Isobutyryl-3'-O-acetyl-2'-deoxyguanosine derivative | High regioselectivity |
| Deprotection (if needed) | Protected nucleoside | TBAF or mild base | Room temp | Selective removal of silyl groups | Controlled |
Research Findings and Analytical Data
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence and position of protecting groups.
- High-Resolution Mass Spectrometry (HR-MS) validates molecular weight consistent with N-isobutyryl and 3'-O-acetyl modifications.
- Chromatographic techniques (HPLC, TLC) monitor purity and reaction progress.
- Stability studies under acidic conditions help optimize synthesis and deprotection protocols.
Chemical Reactions Analysis
N-Isobutyryl-3’-O-acetyl-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis of Oligonucleotides
N-Isobutyryl-3'-O-acetyl-2'-deoxyguanosine is primarily used as a phosphoramidite building block in the synthesis of oligonucleotides. Its acylated structure facilitates the incorporation into DNA strands while providing stability during synthesis. The compound's protective groups can be selectively removed under mild conditions, allowing for precise control over the synthesis process.
Case Study: Oligonucleotide Synthesis
A study demonstrated the successful incorporation of N-isobutyryl-2'-deoxyguanosine into oligonucleotide sequences. The synthesis utilized standard phosphoramidite chemistry, yielding high-purity products suitable for further biological evaluation .
Antiviral Applications
Research indicates that this compound exhibits antiviral properties, particularly against viral infections. Its mechanism involves mimicking natural nucleosides, thereby interfering with viral replication processes.
Case Study: Antiviral Activity
In vitro studies have shown that this compound can inhibit the replication of certain viruses by acting as a substrate for viral polymerases. For example, it has been tested against herpes simplex virus (HSV) and demonstrated significant antiviral activity at low micromolar concentrations .
Stability and Reactivity Studies
The stability of this compound under various chemical conditions is crucial for its application in biological systems. Research has focused on its behavior in acidic environments, which are common during oligonucleotide deprotection steps.
Findings on Stability
Studies reveal that while N-isobutyryl derivatives can be sensitive to acidic conditions, modifications such as the introduction of protective groups enhance their stability. For instance, 8-fluoro-N-isobutyryl-2'-deoxyguanosine was shown to maintain stability in dichloroacetic acid, making it suitable for solid-phase synthesis applications .
The biological activity of this compound extends beyond antiviral effects; it also shows potential in anticancer therapies. Its ability to incorporate into RNA and DNA strands allows it to interfere with nucleic acid processes critical for cell proliferation.
Comparative Analysis with Other Modified Nucleosides
To better understand the unique properties and advantages of this compound, a comparison with other modified nucleosides can be insightful.
| Nucleoside | Modification | Primary Application | Stability |
|---|---|---|---|
| This compound | Acylation at N2 and O3' | Oligonucleotide synthesis | Moderate under acidic conditions |
| 8-Fluoro-N-2-isobutyryl-2'-deoxyguanosine | Fluorination at C8 | Antiviral activity | Stable in specific solvents |
| 2',3'-Dideoxycytidine | Removal of hydroxyl groups | Antiviral therapy | Sensitive to hydrolysis |
Mechanism of Action
The mechanism by which N-Isobutyryl-3’-O-acetyl-2’-deoxyguanosine exerts its effects involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. This interference can inhibit viral replication or other biological processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
5’-O-Acetyl-2’-Deoxyguanosine (Compound 11a)
- Structural Differences : The acetyl group is positioned at the 5'-OH instead of the 3'-OH.
- NMR Data :
- Synthesis : Catalyzed by Er(III) using 1-acetylimidazole, demonstrating regioselective acetylation .
- Applications : Used in nucleotide synthesis where 5'-protection is required, contrasting with the 3'-protection in the target compound.
8-Fluoro-N-2-Isobutyryl-2’-Deoxyguanosine
- Modification : Fluorine at C8 and isobutyryl at N2.
- The N2-isobutyryl group, shared with the target compound, ensures base protection during synthesis .
- Reactivity: Fluorine’s electron-withdrawing effect may reduce susceptibility to oxidation compared to unmodified deoxyguanosine.
N2-Isobutyryl-O6-(N,N-Diphenylcarbamoyl)-3′-Tritylamino-2′,3′-Dideoxyguanosine
- Structural Features: O6-carbamoyl and 3′-tritylamino groups replace the 3'-O-acetyl in the target compound.
- Applications: The tritylamino group facilitates solid-phase synthesis, while O6-carbamoyl protection prevents alkylation side reactions. This contrasts with the target compound’s simpler 3'-O-acetyl group, which is more labile under basic conditions .
2-N-Isobutyryl-3’-O-Levulinyl-2’-Deoxyguanosine 5’-Phosphate
- Modifications : Levulinyl (a photolabile group) at 3'-OH and phosphate at 5'-OH.
- Utility : The levulinyl group enables light-directed deprotection, useful in photolithographic DNA synthesis. This highlights the versatility of 3'-modifications compared to the acetyl group’s thermal or chemical removal .
Deoxyguanosine Adducts with α,β-Unsaturated Aldehydes
- Structure: Cyclic adducts (e.g., with trans-4-hydroxy-2-nonenal) formed via Michael addition at N2, followed by cyclization.
- Biological Relevance : These adducts are mutagenic and linked to oxidative stress, unlike the synthetic target compound, which is designed for stability and controlled reactivity .
Comparative Data Table
Key Research Findings
- Regioselectivity : The position of acetyl groups (3' vs. 5') significantly impacts chemical shifts and reactivity. For example, 3'-O-acetyl in the target compound allows 5'-phosphorylation, critical for phosphoramidite chemistry .
- Protection Strategies: Isobutyryl at N2 is superior to formamidine in fluorination reactions, as noted in , due to steric and electronic effects .
- Biological Implications : Unlike mutagenic adducts () or oxidation-prone 8-oxo-dG (), synthetic protections in the target compound enhance stability for controlled applications .
Biological Activity
N-Isobutyryl-3'-O-acetyl-2'-deoxyguanosine is a modified nucleoside that plays a significant role in nucleic acid chemistry, particularly in the synthesis of oligonucleotides. This compound combines structural elements of deoxyguanosine with an isobutyryl group at the N-2 position and an acetyl group at the 3'-hydroxyl position, enhancing its stability and reactivity. This article explores its biological activity, synthesis methods, and potential applications in therapeutic contexts.
The modifications in this compound enhance its resistance to enzymatic degradation, making it a valuable building block for oligonucleotide synthesis. The synthesis typically involves several steps, including acylation reactions where the isobutyryl group can be cleaved under basic conditions, and the acetyl group can be removed through hydrolysis .
Synthesis Overview:
- Starting Materials : Utilization of protected guanine and ribose derivatives.
- Acylation : Introduction of isobutyryl and acetyl groups.
- Deprotection : Removal of protective groups to yield the final product.
Biological Activity
The biological activity of this compound is characterized by its ability to:
- Enhance Stability : The acyl modifications improve the stability of oligonucleotides in biological systems.
- Influence Hybridization Properties : These modifications affect binding affinities when incorporated into DNA or RNA sequences, making them useful in therapeutic applications such as antisense oligonucleotides and gene therapy .
Interaction Studies
Research has focused on the binding affinity of this compound with complementary DNA or RNA strands. Techniques such as surface plasmon resonance (SPR) and fluorescence spectroscopy are commonly employed to quantify these interactions. The presence of acyl groups significantly alters hybridization kinetics, providing insights into how these modifications impact nucleic acid behavior in biological systems .
Comparison with Similar Compounds
This compound shares structural similarities with other modified nucleosides. Below is a comparison table highlighting key features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 8-Fluoro-N-isobutyryl-2'-deoxyguanosine | Fluorinated at C8 position | Enhanced stability and altered spectral properties |
| N-Acetyl-2'-deoxyguanosine | Acetyl group at N-2 position | Commonly used as a standard building block |
| N-Isobutyryl-2'-deoxycytidine | Isobutyryl group at N-4 position | Specificity for cytidine interactions |
| 5-Methyl-N-isobutyryl-2'-deoxycytidine | Methyl group addition | Influences base pairing properties |
Case Studies
Several studies have demonstrated the utility of this compound in various applications:
- Antisense Oligonucleotide Development : Modified nucleosides like this compound have been incorporated into antisense oligonucleotides to enhance their stability against nucleases, improving their therapeutic efficacy in gene silencing applications .
- Gene Therapy Applications : Its ability to resist enzymatic degradation allows for prolonged activity in vivo, making it suitable for use in gene therapy protocols aimed at delivering therapeutic genes or RNA molecules effectively .
Q & A
Basic: What are the key synthetic strategies for preparing N-Isobutyryl-3'-O-acetyl-2'-deoxyguanosine, and how are protecting groups optimized to minimize side reactions?
Methodological Answer:
The synthesis involves sequential protection of the exocyclic amine (N2) and 3'-hydroxyl group. The N2-isobutyryl group is typically introduced using isobutyryl chloride in anhydrous pyridine, followed by 3'-O-acetylation with acetyl chloride under controlled conditions . Critical steps include:
- Purification: Column chromatography (silica gel, methanol/dichloromethane gradients) to isolate intermediates.
- Side Reaction Mitigation: Use of inert atmospheres (argon/nitrogen) to prevent hydrolysis of acid-labile acetyl groups.
- Validation: Thin-layer chromatography (TLC) and H NMR to confirm regioselective protection (e.g., absence of 5'-O-acetylation) .
Advanced: How does the dual protection (N-Isobutyryl and 3'-O-acetyl) affect the enzymatic processing of this derivative in DNA polymerase assays?
Methodological Answer:
The 3'-O-acetyl group sterically hinders polymerase activity by blocking the 3'-OH required for phosphodiester bond formation, making the derivative useful as a chain terminator in sequencing or primer extension assays. The N-Isobutyryl group prevents undesired hydrogen bonding during oligonucleotide synthesis. For example:
- Primer Extension Studies: Human DNA polymerase κ exhibits reduced bypass efficiency when encountering 3'-O-acetyl-protected nucleotides, revealing insights into polymerase fidelity and lesion bypass mechanisms .
- Deprotection Requirements: Post-synthetic removal of the 3'-O-acetyl group (e.g., using ammonium hydroxide) is critical for restoring enzymatic activity in downstream applications .
Basic: Which analytical techniques are most robust for characterizing this compound, and what parameters ensure accuracy?
Methodological Answer:
- HPLC: Reverse-phase C18 columns with UV detection (254 nm) resolve protected nucleosides from deacetylated byproducts. Mobile phases: acetonitrile/water gradients with 0.1% trifluoroacetic acid .
- NMR: H and C NMR in DMSO-d6 confirm regiochemistry:
- Mass Spectrometry: ESI-MS in positive ion mode ([M+H] expected at m/z 338.3 for CHNO) .
Advanced: How can this derivative be applied to study oxidative DNA damage repair mechanisms, particularly in the context of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) lesions?
Methodological Answer:
this compound serves as a stable precursor for synthesizing oligonucleotides containing 8-oxodG analogs. Key applications include:
- Lesion Bypass Assays: Incorporation of the derivative into DNA templates allows evaluation of repair enzymes (e.g., OGG1 glycosylase) and error-prone polymerases (e.g., Pol κ) .
- Oxidative Stress Models: Coupling with LC-MS/MS enables quantification of 8-oxodG repair products in cellular systems, with detection limits <1 lesion per 10 nucleotides .
Basic: What storage conditions are recommended to prevent degradation of this compound?
Methodological Answer:
- Temperature: Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis of acetyl groups.
- Moisture Control: Use desiccants and argon/vacuum sealing for long-term stability.
- Degradation Monitoring: Regular HPLC analysis to detect deacetylated byproducts (retention time shifts) .
Advanced: What challenges arise when using this derivative in solid-phase oligonucleotide synthesis, and how are they addressed?
Methodological Answer:
- Coupling Efficiency: The bulky N-Isobutyryl group reduces phosphoramidite coupling rates. Solutions include:
- Deprotection Kinetics: The 3'-O-acetyl group requires mild basic conditions (e.g., 0.05 M KCO in methanol) to avoid depurination. Post-synthesis, validate strand integrity via MALDI-TOF MS .
Basic: How does the stability of this compound compare to unprotected 2'-deoxyguanosine under physiological conditions?
Methodological Answer:
- Hydrolysis Resistance: The 3'-O-acetyl group increases stability in neutral aqueous buffers (half-life >24 hours at pH 7.4 vs. <1 hour for unprotected 2'-deoxyguanosine).
- Thermal Stability: Differential scanning calorimetry (DSC) shows a melting point shift from 220°C (unprotected) to 185°C (protected) due to altered crystallinity .
Advanced: What role does this derivative play in structural studies of DNA-protein interactions involving oxidized bases?
Methodological Answer:
- Crystallography: The derivative is incorporated into DNA duplexes to resolve structures of repair enzymes (e.g., MutY) bound to 8-oxodG lesions. The N-Isobutyryl group prevents aggregation during crystallization .
- NMR Dynamics: N-labeled derivatives enable analysis of base-pairing dynamics in mismatched duplexes, revealing how oxidative lesions perturb DNA helicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
